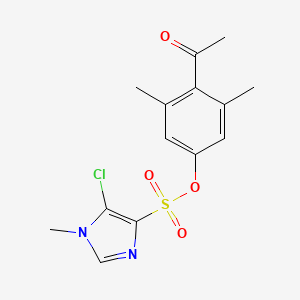![molecular formula C21H33NO2 B7437150 N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine, also known as PD168077, is a selective agonist of the dopamine D4 receptor. It is a chemical compound that has been used in scientific research to study the effects of dopamine D4 receptor activation on behavior and physiology. In
Mechanism of Action
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine is a selective agonist of the dopamine D4 receptor. Activation of the dopamine D4 receptor leads to an increase in intracellular cAMP levels, which can modulate a variety of cellular processes. N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has been shown to have high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes.
Biochemical and Physiological Effects:
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to modulate the activity of the prefrontal cortex, a brain region involved in cognition and decision-making. N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has been used to study the role of the dopamine D4 receptor in addiction, cognition, and memory.
Advantages and Limitations for Lab Experiments
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes, making it a useful tool for studying the specific effects of dopamine D4 receptor activation. However, N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has limited solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine. One area of interest is the role of the dopamine D4 receptor in addiction and drug abuse. N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that it may have potential as a treatment for drug addiction. Another area of interest is the role of the dopamine D4 receptor in cognition and memory. N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has been shown to modulate the activity of the prefrontal cortex, a brain region involved in these processes. Further research is needed to understand the specific mechanisms by which N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine affects cognition and memory.
Synthesis Methods
The synthesis of N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine involves a multi-step process that begins with the reaction of 1,9-dioxaspiro[5.5]undecane with 6-bromohexanol to form the intermediate compound 6-(2,2-dimethyl-1,3-dioxolan-4-yl)hexanol. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding phenylhexanol. The final step involves the reaction of the phenylhexanol with 1,2-diaminoethane to form N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine.
Scientific Research Applications
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has been used in scientific research to study the effects of dopamine D4 receptor activation on behavior and physiology. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been used to study the role of the dopamine D4 receptor in addiction, cognition, and memory.
properties
IUPAC Name |
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1(4-8-19-9-5-3-6-10-19)2-7-14-22-20-11-15-24-21(18-20)12-16-23-17-13-21/h3,5-6,9-10,20,22H,1-2,4,7-8,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVCMEIJIMCMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)


![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)